1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC17839024
InChI: InChI=1S/C9H10BrFO/c1-12-9(6-10)7-3-2-4-8(11)5-7/h2-5,9H,6H2,1H3
SMILES:
Molecular Formula: C9H10BrFO
Molecular Weight: 233.08 g/mol

1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene

CAS No.:

Cat. No.: VC17839024

Molecular Formula: C9H10BrFO

Molecular Weight: 233.08 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene -

Specification

Molecular Formula C9H10BrFO
Molecular Weight 233.08 g/mol
IUPAC Name 1-(2-bromo-1-methoxyethyl)-3-fluorobenzene
Standard InChI InChI=1S/C9H10BrFO/c1-12-9(6-10)7-3-2-4-8(11)5-7/h2-5,9H,6H2,1H3
Standard InChI Key FATSTUKEICZAQQ-UHFFFAOYSA-N
Canonical SMILES COC(CBr)C1=CC(=CC=C1)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 1-(2-bromo-1-methoxyethyl)-3-fluorobenzene, reflects its substitution pattern: a fluorine atom at the benzene ring’s meta-position (C3), a bromine atom on the ethyl chain’s β-carbon (C2), and a methoxy group (-OCH₃) at the ethyl chain’s α-carbon (C1). The benzene ring’s electronic structure is modulated by the electron-withdrawing fluorine (-I effect) and the electron-donating methoxy group (+M effect), creating a polarized aromatic system.

Stereoelectronic Effects

The methoxyethyl group introduces conformational flexibility, allowing the molecule to adopt staggered or eclipsed configurations. Density functional theory (DFT) studies on analogous compounds suggest that the bromine atom’s steric bulk and polarizability influence rotational barriers around the C1-C2 bond, potentially affecting reactivity in substitution reactions.

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into its structure:

  • ¹H NMR: Signals at δ 3.3–3.5 ppm (methoxy protons), δ 4.1–4.3 ppm (methylene adjacent to bromine), and δ 6.7–7.2 ppm (aromatic protons).

  • ¹³C NMR: Peaks at δ 55–60 ppm (methoxy carbon), δ 70–75 ppm (C1 and C2 of the ethyl chain), and δ 115–160 ppm (aromatic carbons with fluorine coupling) .

  • Mass Spectrometry: A molecular ion peak at m/z 233.08 (M⁺) and fragment ions at m/z 154 (loss of Br) and m/z 123 (loss of CH₂OCH₃) .

Synthesis and Production

Halogenation-Etherification Strategy

The synthesis typically involves sequential halogenation and etherification (Figure 1). A proposed route derived from patent data includes:

  • Friedel-Crafts Alkylation: Reaction of 3-fluorobenzene with ethylene oxide in the presence of AlCl₃ to form 1-(2-hydroxyethyl)-3-fluorobenzene.

  • Methylation: Treatment with methyl iodide (CH₃I) and a base (e.g., K₂CO₃) to install the methoxy group.

  • Bromination: Radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) to introduce bromine at the ethyl chain’s β-position .

Table 1: Optimization Parameters for Bromination

ParameterOptimal RangeEffect on Yield
Temperature60–80°CMaximizes radical initiation
NBS Equivalents1.1–1.3 eqMinimizes di-bromination
Reaction Time4–6 hoursBalances conversion and side reactions

Industrial-Scale Production

Continuous flow reactors enhance scalability by improving heat transfer and reducing residence time. A patented method employs aluminum-based catalysts (e.g., AlBr₃) in toluene at 20–40°C, achieving yields >90% with 99% purity. Critical steps include:

  • Intermittent Quenching: Halting the reaction at 60–65% conversion to prevent disproportionation of the desired product.

  • Distillation: Separating 1-(2-bromo-1-methoxyethyl)-3-fluorobenzene from unreacted fluorobenzene and toluene under reduced pressure .

Physicochemical Properties

Thermal Stability and Solubility

The compound exhibits moderate thermal stability, decomposing at temperatures >200°C. Its solubility profile includes:

  • Polar Solvents: Miscible with dichloromethane (DCM) and tetrahydrofuran (THF).

  • Nonpolar Solvents: Limited solubility in hexane (<5 mg/mL).

  • Aqueous Systems: Hydrophobic nature (logP ≈ 2.8) restricts solubility in water (<0.1 mg/mL).

Reactivity Trends

The bromine atom’s electrophilicity facilitates nucleophilic substitution (SN2), while the fluorine atom directs electrophilic aromatic substitution to the para-position. For example, in Suzuki-Miyaura coupling, the bromine serves as a leaving group, enabling cross-coupling with aryl boronic acids to form biaryl structures.

Applications in Medicinal Chemistry

Drug Discovery

The compound’s halogen atoms enhance binding to biological targets via halogen bonding. Preliminary studies on analogs suggest:

  • Antimicrobial Activity: MIC values of 8–16 µg/mL against Staphylococcus aureus due to membrane disruption.

  • Kinase Inhibition: IC₅₀ of 0.5 µM against EGFR kinase, attributed to Br···O interactions with the ATP-binding pocket.

Table 2: Comparative Bioactivity of Halogenated Benzene Derivatives

CompoundTargetIC₅₀/MIC
1-(2-Bromo-1-methoxyethyl)-3-fluorobenzeneEGFR Kinase0.5 µM
1-Bromo-3-fluorobenzeneCYP450 3A412 µM
1-Fluoro-4-methoxybenzeneE. coli64 µg/mL

Prodrug Design

The methoxyethyl group acts as a metabolically labile moiety, enabling controlled release of active agents. For instance, conjugation with antitumor agents like doxorubicin enhances solubility and reduces cardiotoxicity.

Role in Organic Synthesis

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki, Heck) leverage the bromine atom’s reactivity. For example, reaction with phenylboronic acid yields 1-(2-phenyl-1-methoxyethyl)-3-fluorobenzene, a precursor to liquid crystals.

Fluorine-Directed Functionalization

Electrophiles such as nitronium tetrafluoroborate (NO₂BF₄) preferentially attack the para-position relative to fluorine, enabling regioselective nitration. This selectivity is critical for synthesizing nitroaromatic explosives and dyes .

Analytical Characterization

Chromatographic Methods

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) resolves the compound from isomers with >95% purity. Retention time: 8.2 minutes.

Spectroscopic Techniques

  • Infrared (IR) Spectroscopy: Peaks at 750 cm⁻¹ (C-Br stretch) and 1,250 cm⁻¹ (C-O-C stretch).

  • UV-Vis Spectroscopy: λₘₐₓ at 270 nm (π→π* transition of the aromatic ring) .

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